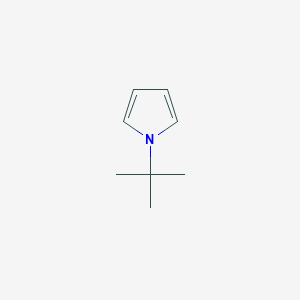

1-tert-Butylpyrrole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-tert-butylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIRIQBRSTYPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-58-3 | |

| Record name | 1H-Pyrrole,2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis Methodologies for 1 Tert Butylpyrrole and Its Core Derivatives

Direct N-Alkylation Approaches

Direct N-alkylation of the pyrrole (B145914) ring with a tert-butyl group represents the most straightforward strategy for synthesizing 1-tert-butylpyrrole. This approach typically involves the reaction of pyrrole with a suitable tert-butylating agent.

Friedel-Crafts Alkylation of Pyrrole with tert-Butyl Halides

The Friedel-Crafts alkylation of pyrrole using tert-butyl halides, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a common method for introducing the tert-butyl group onto the nitrogen atom. youtube.com The reaction proceeds through the formation of a tert-butyl carbocation, which then acts as an electrophile, attacking the nitrogen of the pyrrole ring. This method, however, can be complicated by side reactions, including polyalkylation and catalyst-induced polymerization of the electron-rich pyrrole ring. stackexchange.com The steric bulk of the tert-butyl group can help to mitigate further reactions. stackexchange.com In some instances, this reaction can yield a mixture of N-alkylated and C-alkylated products.

A variation of this method involves the alkylation of pyrrole-2-carbonitrile (B156044) with tert-butyl chloride and a catalyst, which can produce both 4-tert-butyl- and 5-tert-butyl-pyrrole-2-carbonitrile isomers. google.com These can then be converted to the corresponding aldehydes. google.com Similarly, alkylation of methyl 2-pyrrolecarboxylate can yield 4- and 5-alkylated products, which have a tendency to isomerize. cdnsciencepub.com

Optimization of Reaction Conditions and Catalysts for N-tert-Butylation

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the N-tert-butylation of pyrrole. Key parameters that are often adjusted include the choice of catalyst, solvent, and temperature.

For the Friedel-Crafts alkylation, using AlCl₃ as a catalyst in solvents like dichloromethane (B109758) or nitrobenzene (B124822) at temperatures ranging from 0°C to reflux can provide yields of 70-80%. Alternative catalysts have also been explored to improve the process. For instance, the use of a strongly acidic cation exchanger, Amberlyst 15, with tert-butanol (B103910) as the alkylating agent offers a one-step procedure for preparing 2- and 3-tert-butylpyrroles with good yields. tandfonline.com This heterogeneous catalyst can be easily separated and reused. tandfonline.com

The choice of base can also influence the outcome. For instance, in the alkylation of pyrrole with tert-butyl chloride, using a base like sodium hydride (NaH) under anhydrous conditions is a common practice. vulcanchem.com Potassium tert-butoxide has been shown to improve yields by minimizing side reactions. vulcanchem.com Temperature control is also critical, with reactions often conducted at 60–80°C to enhance kinetics without promoting decomposition. vulcanchem.com In ionic liquids, pyrrole can undergo highly regioselective N-substitution with alkyl halides. organic-chemistry.org

Table 1: Comparison of Catalysts and Conditions for N-tert-Butylation of Pyrrole

| Catalyst | Alkylating Agent | Solvent | Temperature | Yield | Reference |

| AlCl₃ | tert-Butyl chloride | Dichloromethane/Nitrobenzene | 0°C to reflux | 70-80% | |

| Amberlyst 15 | tert-Butanol | - | - | ~70% (total I & II) | tandfonline.com |

| NaH | tert-Butyl chloride | Anhydrous | - | - | vulcanchem.com |

| Potassium tert-butoxide | - | - | 60-80°C | Improved | vulcanchem.com |

| Gallium trichloride | tert-Butyl chloride | - | - | 62:38 (4- & 5- isomers) | tandfonline.com |

Indirect Synthetic Routes to this compound Scaffolds

Indirect methods provide alternative pathways to this compound and its derivatives, often offering better control over regioselectivity and functional group tolerance. These routes typically involve the use of protected pyrrole precursors or multicomponent reactions.

Derivatization from Protected Pyrrole Precursors (e.g., N-Boc-pyrrole)

The use of N-protected pyrroles, such as N-Boc-pyrrole (tert-butyl pyrrole-1-carboxylate), is a common strategy in pyrrole chemistry. The Boc (tert-butoxycarbonyl) group protects the nitrogen atom, enhancing stability and allowing for selective reactions at other positions of the pyrrole ring. N-Boc-pyrrole is typically synthesized by treating pyrrole with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like DMAP or triethylamine.

This protected intermediate can then be used in various transformations. For example, it can undergo Ir-catalyzed C-H borylation followed by cross-coupling reactions to introduce substituents at specific positions. chemdad.com The Boc group can be subsequently removed under acidic conditions to yield the desired N-H pyrrole, which can then potentially be alkylated to form this compound, although this is a less direct approach to the title compound itself. More commonly, the Boc-protected pyrrole is used to synthesize other functionalized pyrroles. chemicalbook.comsigmaaldrich.com For instance, N-Boc-pyrrole serves as a starting material for the synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid. chemicalbook.comsigmaaldrich.com

Utilization of Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyrroles in a single step. thieme-connect.de The Paal-Knorr synthesis, a classic condensation reaction, can be adapted for the synthesis of N-substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine, in this case, tert-butylamine (B42293). organic-chemistry.org Various catalysts, including iron(III) chloride, have been shown to be effective for this transformation under mild conditions. organic-chemistry.org

Recent advancements have led to the development of novel MCRs. For example, a three-component coupling of secondary propargylic alcohols, 1,3-dicarbonyl compounds, and amines or tert-butyl carbamate (B1207046) can be used to prepare substituted pyrroles. thieme-connect.de Another approach involves the reaction of imines, acid chlorides, and alkynes mediated by isocyanides. organic-chemistry.org While not all of these methods directly yield this compound, the inclusion of tert-butylamine as the amine component can lead to the formation of the desired N-substituted pyrrole scaffold.

Preparation of Pyrrole- and Indolecarboxylic Acid tert-Butyl Esters

The synthesis of tert-butyl esters of pyrrolecarboxylic acids represents another indirect route that can be relevant to the formation of tert-butylated pyrrole structures. These esters can be prepared by reacting the corresponding carboxylic acid with reagents like N,N-dimethylformamide di-tert-butyl acetal. tandfonline.comtandfonline.com This method has been successfully applied to various isomeric pyrrole- and indolecarboxylic acids, providing yields ranging from 32-89%. tandfonline.comtandfonline.com

For instance, tert-butyl pyrrole-2-carboxylate has been obtained by treating the acid with 2-methylprop-1-ene (B12662633) in the presence of sulfuric acid. tandfonline.com An alternative method involves the use of tert-butyl 2,2,2-trichloroacetimidate with boron trifluoride diethyl etherate. tandfonline.com While these methods primarily focus on ester formation, the tert-butyl group is introduced into the molecule. Subsequent chemical modifications could potentially lead to this compound derivatives. For example, palladium-catalyzed direct C-H alkylation of tert-butyl pyrrole-2-carboxylate has been demonstrated. sci-hub.se

Table 2: Yields for the Preparation of tert-Butyl Pyrrole- and Indolecarboxylates

| Starting Carboxylic Acid | Reagent | Yield (%) | Reference |

| Pyrrole-3-carboxylic acid | N,N-Dimethylformamide di-tert-butyl acetal | - | tandfonline.com |

| Indole-2-carboxylic acid | N,N-Dimethylformamide di-tert-butyl acetal | - | tandfonline.com |

| Indole-3-carboxylic acid | N,N-Dimethylformamide di-tert-butyl acetal | 78% (via acid chloride) | tandfonline.com |

| Various pyrrole- and indolecarboxylic acids | N,N-Dimethylformamide di-tert-butyl acetal | 32-89% | tandfonline.comtandfonline.com |

Synthesis of Key this compound Derivatives

This section details the synthetic methodologies for obtaining key derivatives of this compound, a versatile heterocyclic compound. The bulky tert-butyl group on the nitrogen atom influences the regioselectivity of electrophilic substitution reactions, often leading to the formation of specific isomers. The following subsections describe established methods for the formylation, nitration, and amination of the this compound core.

Vilsmeier-Haack Formylation of this compound to Carbaldehydes

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgnumberanalytics.com In the case of this compound, this reaction provides a direct route to introduce a carbaldehyde group onto the pyrrole ring.

The reaction typically employs a Vilsmeier reagent, which is generated in situ from a formamide (B127407), such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). numberanalytics.com This electrophilic species then attacks the electron-rich pyrrole ring. The steric hindrance imposed by the N-tert-butyl group directs the formylation primarily to the C2 (α) and C3 (β) positions of the pyrrole ring.

The ratio of the resulting α- and β-isomers, 1-tert-butyl-1H-pyrrole-2-carbaldehyde and 1-tert-butyl-1H-pyrrole-3-carbaldehyde, can be influenced by the reaction conditions and the specific formylating agent used. For instance, employing sterically bulkier formamides than DMF has been shown to increase the proportion of the β-isomer. thieme-connect.com

A typical procedure involves the dropwise addition of POCl₃ to a solution of this compound and DMF in a suitable solvent like dichloromethane at a low temperature, followed by heating to complete the reaction. thieme-connect.com The resulting iminium salt intermediate is then hydrolyzed to yield the corresponding carbaldehyde.

Table 1: Vilsmeier-Haack Formylation of this compound

| Product | Reagents | Solvent | Temperature | Yield | Reference |

| 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | DMF, POCl₃ | Dichloromethane | 0 °C to reflux | 12% | thieme-connect.com |

| 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | N,N-Diisopropylformamide, POCl₃ | Dichloromethane | 0 °C to reflux | 80% | thieme-connect.com |

| 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | DMF, POCl₃ | Dichloromethane or Chloroform | 0–5 °C then room temp. | 65-75% |

Nitration Reactions for Poly-substituted Pyrroles

The nitration of this compound is a key step in the synthesis of various poly-substituted pyrrole derivatives, some of which are precursors to high-energy materials. vulcanchem.com The bulky tert-butyl group again plays a crucial role in directing the incoming nitro group.

Nitration of this compound with nitric acid in acetic anhydride (B1165640) at low temperatures can lead to a mixture of mono-nitrated products. researchgate.net Specifically, using 70% nitric acid in acetic anhydride at -30°C has been reported to yield a mixture of 3-nitro-1-tert-butylpyrrole and 2-nitro-1-tert-butylpyrrole in a 77:23 ratio with a total yield of 90%. researchgate.net

Further nitration of the mono-nitro derivatives can lead to poly-substituted pyrroles. For example, the nitration of 3-nitro-1-tert-butylpyrrole can be performed to introduce additional nitro groups onto the pyrrole ring. researchgate.net These dinitro and trinitro derivatives are of interest for their energetic properties. vulcanchem.comthe-eye.eu For instance, 3,4-dinitro-1-tert-butylpyrrole has shown a detonation velocity comparable to TNT. vulcanchem.com

Table 2: Nitration of this compound

| Starting Material | Nitrating Agent | Solvent | Temperature | Product(s) | Yield | Reference |

| This compound | 70% HNO₃ | Acetic Anhydride | -30 °C | 3-Nitro-1-tert-butylpyrrole & 2-Nitro-1-tert-butylpyrrole (77:23) | 90% (total) | researchgate.net |

| This compound | 100% HNO₃ | Acetic Anhydride | -20 °C | Mononitropyrrole derivatives (80:20) | 55% (total) | researchgate.net |

| 3-Nitro-1-tert-butylpyrrole | Not Specified | Not Specified | Not Specified | 2,3,4-Trinitro-1-tert-butylpyrrole | Not Specified | researchgate.net |

Synthesis of Aminopyrrole Derivatives

Aminopyrrole derivatives are important building blocks in organic synthesis. The synthesis of aminopyrrole derivatives from this compound can be achieved through various methods, including the reduction of corresponding nitro compounds.

A common approach involves the synthesis of a nitro-substituted this compound, as described in the previous section, followed by its reduction to the corresponding amine. For instance, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile can be synthesized and subsequently used as a precursor for more complex aminopyrrole derivatives through reactions like condensation with aldehydes. researchgate.net

Another strategy involves the direct synthesis of aminopyrroles. While many general methods for aminopyrrole synthesis exist, such as the Paal-Knorr synthesis or multicomponent reactions, specific applications to this compound are less commonly detailed. ekb.egorganic-chemistry.org However, the inverse electron demand Diels-Alder (IEDDA) reaction of 1-tert-butyl-2-aminopyrrole with 1,3,5-triazines has been studied, indicating the availability of this specific aminopyrrole isomer. nih.gov

Table 3: Synthesis and Reactions of Aminopyrrole Derivatives of this compound

| Starting Material | Reagents | Product | Application/Reaction | Reference |

| 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | p-Chlorobenzaldehyde | (E)-1-tert-Butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | Condensation to form N-pyrrolyl-imines | researchgate.net |

| 1-tert-Butyl-2-aminopyrrole | 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | Pyrrolo[2,3-d]pyrimidine derivative | Inverse Electron Demand Diels-Alder (IEDDA) Reaction | nih.gov |

Table of Compounds

| Compound Name |

| This compound |

| 1-tert-Butyl-1H-pyrrole-2-carbaldehyde |

| 1-tert-Butyl-1H-pyrrole-3-carbaldehyde |

| N,N-Dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| Dichloromethane |

| Chloroform |

| N,N-Diisopropylformamide |

| 3-Nitro-1-tert-butylpyrrole |

| 2-Nitro-1-tert-butylpyrrole |

| Nitric acid (HNO₃) |

| Acetic anhydride |

| 3,4-Dinitro-1-tert-butylpyrrole |

| 2,3,4-Trinitro-1-tert-butylpyrrole |

| TNT (Trinitrotoluene) |

| 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile |

| p-Chlorobenzaldehyde |

| (E)-1-tert-Butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile |

| 1-tert-Butyl-2-aminopyrrole |

| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine |

| Pyrrolo[2,3-d]pyrimidine |

| N-pyrrolyl-imines |

The strategic synthesis of derivatives of this compound is a cornerstone for accessing a variety of functionalized pyrrolic structures. The presence of the sterically demanding tert-butyl group on the pyrrole nitrogen atom significantly influences the regiochemical outcome of electrophilic substitution reactions, thereby enabling selective synthesis of specific isomers. This article delineates the key synthetic transformations of this compound, with a focus on formylation, nitration, and the synthesis of amino derivatives.

Synthesis of Key this compound Derivatives

The derivatization of the this compound scaffold is crucial for the development of new chemical entities with tailored properties. The following sections provide a detailed overview of established methodologies for introducing key functional groups onto the pyrrole ring.

The Vilsmeier-Haack reaction stands as a premier method for the formylation of electron-rich heterocyclic compounds, including this compound. ijpcbs.comorganic-chemistry.orgnumberanalytics.com This reaction facilitates the direct introduction of a formyl group, yielding valuable carbaldehyde intermediates. The process involves the in-situ formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. numberanalytics.com

The regioselectivity of the formylation of this compound is markedly influenced by the steric bulk of the tert-butyl substituent. This group directs the electrophilic attack to the C2 (α) and C3 (β) positions of the pyrrole nucleus. Research has demonstrated that the ratio of the resulting isomers, 1-tert-butyl-1H-pyrrole-2-carbaldehyde and 1-tert-butyl-1H-pyrrole-3-carbaldehyde, can be modulated by altering the reaction conditions, particularly the nature of the formylating agent. The use of sterically hindered formamides, for instance, has been shown to favor the formation of the β-isomer. thieme-connect.com

A general synthetic protocol involves the slow addition of POCl₃ to a solution of this compound and the formamide in a solvent such as dichloromethane at reduced temperatures, followed by a period of heating. The reaction is then quenched to hydrolyze the intermediate iminium salt, affording the desired carbaldehyde products.

Table 1: Vilsmeier-Haack Formylation of this compound

| Product | Reagents | Solvent | Temperature | Yield (%) |

| 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | DMF, POCl₃ | Dichloromethane | 0 °C to reflux | 12 thieme-connect.com |

| 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | N,N-Diisopropylformamide, POCl₃ | Dichloromethane | 0 °C to reflux | 80 thieme-connect.com |

| 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | DMF, POCl₃ | Dichloromethane or Chloroform | 0–5 °C then room temp. | 65–75 |

The nitration of this compound provides access to a range of nitro-substituted derivatives, which are valuable precursors for further synthetic transformations and have applications in materials science. vulcanchem.com The regiochemistry of nitration is, as with formylation, controlled by the directing effect of the tert-butyl group.

The reaction of this compound with a nitrating agent such as nitric acid in acetic anhydride at low temperatures typically yields a mixture of mononitrated isomers. researchgate.net For example, the use of 70% nitric acid in acetic anhydride at -30°C has been reported to produce 3-nitro-1-tert-butylpyrrole and 2-nitro-1-tert-butylpyrrole in a 77:23 ratio, with a combined yield of 90%. researchgate.net

Subsequent nitration of these mononitro derivatives can lead to the formation of poly-substituted pyrroles. researchgate.net These highly nitrated compounds, such as 3,4-dinitro-1-tert-butylpyrrole, are of significant interest due to their energetic properties. vulcanchem.comthe-eye.eu

Table 2: Nitration of this compound

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product(s) (Ratio) | Total Yield (%) |

| This compound | 70% HNO₃ | Acetic Anhydride | -30 | 3-Nitro-1-tert-butylpyrrole & 2-Nitro-1-tert-butylpyrrole (77:23) | 90 researchgate.net |

| This compound | 100% HNO₃ | Acetic Anhydride | -20 | Mononitropyrrole derivatives (80:20) | 55 researchgate.net |

Aminopyrrole derivatives serve as versatile building blocks in organic chemistry. For the this compound system, these can be accessed through several synthetic routes, most notably via the reduction of the corresponding nitro compounds.

The synthesis of aminopyrroles often commences with the nitration of this compound, as detailed previously, followed by a reduction step. Another approach involves the use of pre-functionalized aminopyrroles. For instance, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile has been utilized as a platform for the synthesis of more elaborate structures through condensation reactions with aldehydes to form N-pyrrolyl-imines. researchgate.net

While general methods for aminopyrrole synthesis are well-established, such as the Paal-Knorr synthesis and various multicomponent reactions, their specific application to this compound is not as extensively documented. ekb.egorganic-chemistry.org However, the reactivity of specific isomers like 1-tert-butyl-2-aminopyrrole has been explored in reactions such as the inverse electron demand Diels-Alder (IEDDA) reaction with 1,3,5-triazines, confirming the accessibility and utility of these amino derivatives. nih.gov

Table 3: Synthesis and Reactions of Aminopyrrole Derivatives of this compound

| Starting Material | Reagents | Product | Reaction Type |

| 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | p-Chlorobenzaldehyde | (E)-1-tert-Butyl-5-[(p-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | Condensation researchgate.net |

| 1-tert-Butyl-2-aminopyrrole | 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | Pyrrolo[2,3-d]pyrimidine derivative | Inverse Electron Demand Diels-Alder (IEDDA) Reaction nih.gov |

Advanced Synthetic Transformations and Reactivity of 1 Tert Butylpyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution is a fundamental reaction class for pyrroles. The nitrogen heteroatom strongly activates the ring towards electrophiles, making it more reactive than benzene. uobaghdad.edu.iqpearson.com Typically, substitution occurs preferentially at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate through resonance. uobaghdad.edu.iqstackexchange.com However, the presence of substituents on the pyrrole ring can significantly influence the position of electrophilic attack.

Regioselectivity Directed by the N-tert-Butyl Group

The N-tert-butyl group, being sterically bulky, plays a crucial role in directing electrophilic substitution on the pyrrole ring. While electrophilic substitution on pyrrole generally favors the α-position, the steric hindrance imposed by the tert-butyl group can direct incoming electrophiles to the less hindered β-position (C3). researchgate.net This directing effect is a key factor in the synthesis of 3-substituted pyrrole derivatives.

For instance, the Friedel-Crafts tert-butylation of 1-(phenylsulfonyl)pyrrole (B93442), a precursor to N-substituted pyrroles, yields the 3-tert-butyl derivative in excellent yield with only trace amounts of the 2-tert-butyl isomer. cdnsciencepub.comcdnsciencepub.com This demonstrates the powerful directing influence of a bulky N-substituent in overcoming the inherent electronic preference for α-substitution. Quantum chemical calculations have shown that steric factors and atomic charges on the pyrrole ring atoms are primary determinants of this regioselectivity. researchgate.netresearchgate.net

Comparative Analysis of Formylation and Trifluoroacetylation Selectivity

The regioselectivity of electrophilic substitution on 1-tert-butylpyrrole is also dependent on the nature of the electrophile. A comparative analysis of formylation and trifluoroacetylation reactions reveals interesting differences in selectivity.

Formylation , typically carried out using the Vilsmeier-Haack reaction, involves an electrophilic formylating agent generated from dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃). jk-sci.com In the case of this compound, formylation is directed to the 2-position due to a combination of steric and electronic effects, leading to the formation of 1-tert-butyl-1H-pyrrole-2-carbaldehyde. The steric bulk of the tert-butyl group is reported to suppress competing 3-formylation to less than 5%.

Trifluoroacetylation , on the other hand, shows a contrasting regioselectivity. The reaction of this compound with trifluoroacetic anhydride (B1165640) tends to favor substitution at the 3-position. For example, trifluoroacetylation of this compound has been reported to yield the 2- and 3-isomers in a ratio of 1:9. This preference for the β-position highlights the significant influence of the bulky N-tert-butyl group in directing the substitution pattern, even with a highly reactive electrophile.

| Reaction | Reagent | Major Product | Isomer Ratio (2-isomer:3-isomer) |

| Formylation | Vilsmeier-Haack (DMF/POCl₃) | 1-tert-butyl-1H-pyrrole-2-carbaldehyde | >95:5 |

| Trifluoroacetylation | Trifluoroacetic anhydride | 1-tert-butyl-3-trifluoroacetylpyrrole | 1:9 |

Alkylation and Acylation of Substituted Pyrroles

The alkylation and acylation of substituted pyrroles, including those with an N-tert-butyl group, are important transformations for further functionalization.

Alkylation of the pyrrole ring can be achieved through Friedel-Crafts reactions. However, these reactions on N-substituted pyrroles can often lead to mixtures of isomers and are sensitive to reaction conditions. cdnsciencepub.comresearchgate.net For instance, the isopropylation of 1-(phenylsulfonyl)pyrrole gives a mixture of 2- and 3-isopropyl isomers. cdnsciencepub.com In the context of this compound, while direct C-alkylation is less common, the synthesis of this compound itself is often achieved via N-alkylation of pyrrole using tert-butyl chloride and a Lewis acid like aluminum chloride (AlCl₃). vulcanchem.com

Acylation reactions, particularly Friedel-Crafts acylation, on N-substituted pyrroles can also exhibit variable regioselectivity. While acetylation and benzoylation of 1-(phenylsulfonyl)pyrrole are highly regiospecific for the 3-position, acylations of 2- and 3-alkyl-1-(phenylsulfonyl)pyrroles show less predictable regioselectivity. cdnsciencepub.comresearchgate.net For this compound derivatives, subsequent acylations would be influenced by the directing effects of both the N-tert-butyl group and any existing substituents on the ring.

Oxidation Reactions

The pyrrole ring is susceptible to oxidation, which can lead to a variety of products depending on the reaction conditions and the substitution pattern of the pyrrole. researchgate.net

Dye-Sensitized Photooxygenation Pathways

Dye-sensitized photooxygenation involves the reaction of pyrroles with singlet oxygen (¹O₂), typically generated using a photosensitizer like Rose Bengal or Methylene (B1212753) Blue. researchgate.netresearchgate.netacs.org The photooxygenation of this compound has been studied, revealing complex reaction pathways. researchgate.netacs.orgacs.org

The reaction proceeds through the formation of an unstable endoperoxide intermediate, which can be detected at low temperatures. researchgate.netacs.org This intermediate can then rearrange or react with the solvent to form a variety of products. In methanol (B129727), the photooxygenation of this compound yields products such as 5-methoxy- and 5-hydroxylactams, 3-hydroxylactams, and imides. researchgate.netresearchgate.net The rates of photooxygenation are comparable to that of 2,5-dimethylfuran (B142691) in methanol. researchgate.netresearchgate.net The reaction pathways are influenced by the solvent, with different product distributions observed in methanol versus acetone. researchgate.netresearchgate.net In some cases, unexpected products can be formed through radical-derived pathways or electron-transfer mechanisms. acs.orgnih.gov

| Product Type | Example |

| Methoxy Lactams | 5-methoxy-1-tert-butyl-1,5-dihydropyrrol-2-one |

| Hydroxy Lactams | 5-hydroxy-1-tert-butyl-1,5-dihydropyrrol-2-one, 3-hydroxy-1-tert-butyl-1,5-dihydropyrrol-2-one |

| Imides | N-tert-butylsuccinimide |

| Amides | Pivalamide |

Oxidative Transformation of Aldehyde Groups

The aldehyde group in compounds such as 1-tert-butyl-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents. For example, oxidation of α-formylpyrroles with hydrogen peroxide can lead to pyrrolin-2-ones with concomitant loss of the formyl group. researchgate.net More controlled oxidation can convert the aldehyde to a carboxylic acid, which is a valuable synthetic intermediate. The synthesis of 2-formylpyrroles can also be achieved through the oxidation of a C(sp³)–H bond adjacent to the pyrrole nitrogen. organic-chemistry.org

Nucleophilic and Organometallic Reactivity

The reactivity of this compound is significantly influenced by the bulky tert-butyl group attached to the nitrogen atom. This substituent exerts considerable steric and electronic effects, which in turn govern the regioselectivity of various nucleophilic and organometallic transformations.

Nucleophilic Participation of Amino-Substituted Pyrroles

The introduction of an amino group onto the this compound scaffold creates a versatile building block for further functionalization. The nucleophilicity of both the pyrrole ring and the exocyclic amino group can be harnessed in subsequent reactions.

Research has shown that the reaction of 2-amino-1-tert-butylpyrrole with electron-deficient heteroaromatic azadienes results in nucleophilic substitution. researchgate.net Interestingly, the steric hindrance imposed by the tert-butyl group at the nitrogen and the adjacent amino group at C-2 directs the substitution to the C-3 position of the pyrrole ring. This is in contrast to the less sterically hindered 2-amino-1-methylpyrrole, where substitution occurs at the C-5 position and the exocyclic amino group. researchgate.net This highlights the critical role of the N-tert-butyl group in modulating the regiochemical outcome of nucleophilic attack.

An efficient two-step synthesis for N-(pyrrol-2-yl)amines, starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, involves a solvent-free condensation followed by reduction. nih.gov This method provides access to a range of substituted N-(pyrrol-2-yl)amines, which are valuable intermediates in organic synthesis. nih.gov

| Substrate | Reaction Site | Influencing Factor |

|---|---|---|

| 2-amino-1-tert-butylpyrrole | C-3 | Steric hindrance from the N-tert-butyl group |

| 2-amino-1-methylpyrrole | C-5 and exo amino group | Less steric hindrance compared to the N-tert-butyl group |

Metallation Studies of N-Alkylpyrroles

The metallation of N-alkylpyrroles, typically using organolithium reagents, is a fundamental strategy for the introduction of various substituents onto the pyrrole ring. The position of metallation (deprotonation) is highly dependent on the nature of the N-alkyl group, the organolithium reagent used, and the reaction conditions.

For N-alkylpyrroles, C-lithiation requires the absence of the acidic N-hydrogen, which is achieved by the presence of the N-substituent. iust.ac.ir In the case of this compound, the bulky tert-butyl group sterically hinders the C-2 (α) position. Consequently, metallation with alkyllithium reagents can be directed towards the C-3 (β) position. For instance, the reaction of this compound with n-butyllithium in pentane (B18724) has shown a preference for metallation at the 3-position. This contrasts with less bulky N-alkyl groups, such as the N-methyl group, where metallation predominantly occurs at the C-2 position.

However, the outcome of lithiation can be complex. Studies on N-silylated pyrroles, which also bear a bulky group on the nitrogen, have revealed that a mixture of lithiated isomers can be formed. Factors such as the solvent and the specific alkyllithium reagent can influence the ratio of 2-lithio, 2,5-dilithio, and even the unusual 2,4-dilithio species. While direct metallation of this compound offers a route to 3-substituted derivatives, the reaction of N-substituted 2-lithiopyrroles with alkyl halides is a more general route to 2-alkylpyrroles. tandfonline.com

| N-Substituent | Primary Metallation Site | Key Influencing Factors | Reference |

|---|---|---|---|

| tert-Butyl | C-3 | Steric hindrance of the N-substituent, choice of alkyllithium reagent and solvent. | |

| Methyl | C-2 | Lower steric hindrance compared to tert-butyl. | |

| Trialkylsilyl | C-2 and C-3 | Reaction time, specific alkyllithium reagent, potential for N to C silyl (B83357) group rearrangement. |

Condensation Reactions for Complex Structure Formation

This compound and its derivatives serve as valuable precursors in condensation reactions to construct more elaborate molecular architectures. The pyrrole ring, being electron-rich, readily participates in electrophilic substitution reactions, which are often the basis of these condensations.

A prominent example is the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto the pyrrole ring. nrochemistry.comnumberanalytics.com The reaction of this compound with the Vilsmeier reagent (formed from DMF and POCl₃) leads to the formation of 1-tert-butyl-1H-pyrrole-2-carbaldehyde. The tert-butyl group at the 1-position sterically and electronically directs the formylation to the 2-position. This aldehyde is a versatile intermediate, as the aldehyde group can undergo further condensation reactions, such as with amines or active methylene compounds, to build more complex heterocyclic systems. For instance, tert-butyl pyrrole-2-carboxylate derivatives are important intermediates for forming 2-formyl pyrroles, which can then be used in the synthesis of bis(pyrrol-2-yl-methyleneamine) ligands. nih.gov

The Paal-Knorr synthesis is another powerful condensation method for constructing the pyrrole ring itself, by reacting a 1,4-dicarbonyl compound with a primary amine. thieme-connect.deresearchgate.net While this is a method for pyrrole synthesis rather than a reaction of a pre-formed pyrrole, it highlights the general importance of condensation reactions in pyrrole chemistry.

Acid-Catalyzed Transformations and Oligomerization

Under acidic conditions, electron-rich heteroaromatics like pyrroles are susceptible to protonation, which can trigger subsequent transformations such as isomerization, rearrangement, and oligomerization.

Treatment of N-(tert-butyl)pyrrole with trifluoroacetic acid (TFA) has been shown to result in the formation of a dimer. mdpi.com The proposed mechanism involves the protonation of the pyrrole ring, likely at the C-2 or C-3 position, to form a pyrrolenium cation. This electrophilic species then attacks a neutral molecule of N-(tert-butyl)pyrrole, leading to the formation of a dimeric structure after deprotonation. The structure of this dimer has been elucidated using ¹H NMR spectroscopy. mdpi.com

In contrast, treatment of N-(tert-butyl)pyrrole with the stronger acid, trifluoromethanesulfonic acid (TFS), leads to the formation of a stable proton adduct. mdpi.com This indicates that the extent of transformation is dependent on the strength of the acid used. The acid-catalyzed polymerization of pyrrole itself is a well-known phenomenon, leading to the formation of polypyrrole, a conducting polymer. researchgate.net The polymerization is initiated by the protonation of a pyrrole monomer, which then reacts with other monomers. researchgate.net While extensive polymerization of this compound is less common due to the bulky substituent, the formation of dimers and potentially short oligomers demonstrates its reactivity under acidic conditions. mdpi.comresearchgate.net

| Acid | Product | Reaction Type |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dimer | Oligomerization |

| Trifluoromethanesulfonic acid (TFS) | Stable proton adduct | Protonation |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Tert Butylpyrrole Derivatives

Spectroscopic Techniques

A variety of spectroscopic methods are employed to characterize 1-tert-butylpyrrole derivatives, each offering unique information about the molecule's structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the tert-butyl group and the pyrrole (B145914) ring protons. The tert-butyl protons typically appear as a sharp singlet in the upfield region of the spectrum. The chemical shifts of the pyrrole ring protons are influenced by the electron-donating nature of the nitrogen atom and the steric bulk of the tert-butyl group. For instance, in 1-tert-butyl-3-hydroxypyrrole, the ring protons show distinct chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In N-tert-butylpyrrole, the C-2 and C-5 carbons of the pyrrole ring are observed at approximately 116.7 ppm, while the C-3 and C-4 carbons appear at around 107.9 ppm. The chemical shifts can vary depending on the substituents attached to the pyrrole ring. For example, the introduction of a methyl group at the 3-position of a tert-butyl-1H-pyrrole-1-carboxylate derivative results in noticeable shifts in the carbon signals. orgsyn.org

Interactive Data Table: ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 1-tert-Butyl-3-hydroxypyrrole | - | 6.50 (4-H), 6.26 (2-H), 6.49 (5-H) | 97.60 (C-4), 101.16 (C-2), 114.18 (C-5), 143.37 (C-3) | |

| N-tert-Butylpyrrole | - | - | 116.7 (C-2, C-5), 107.9 (C-3, C-4) | |

| 3,3'-(1-phenylethane-1,1-diyl)bis(1-(tert-butyl)-1H-pyrrole) | C₆D₆ | 7.33–7.30 (m, 2H), 7.07–7.20 (m, 3H), 6.82 (dd, 1H), 6.40–6.35 (m, 2H), 5.61 (d, 1H), 5.42 (d, 1H), 1.17 (s, 9H) | 145.73, 142.50, 132.59, 128.55, 127.89, 127.16, 120.15, 117.65, 113.84, 107.01, 56.81, 31.36 | rsc.org |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. The fragmentation of these compounds often involves the loss of the tert-butyl group or cleavage of the pyrrole ring.

In the mass spectral analysis of compounds containing a tert-butyl group, a common fragmentation pathway is the loss of a methyl radical to form a stable carbocation. researchgate.net For instance, the mass spectrum of tert-butylamine (B42293), a related compound, shows an intense base peak at m/z 58, which corresponds to the [M-CH₃]⁺ ion. pearson.com A similar fragmentation pattern can be expected for this compound, where the initial ionization would lead to a molecular ion, followed by fragmentation. The stability of the resulting fragment ions plays a crucial role in the observed mass spectrum. libretexts.org Gas chromatography-mass spectrometry (GC-MS) is often recommended for assessing the purity of this compound, with fragmentation patterns compared against reference libraries like NIST.

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within this compound derivatives. biocompare.com These techniques provide valuable information about the electronic structure and photophysical properties of the molecules.

UV-Vis Absorption: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. biocompare.com The absorption spectra of pyrrole derivatives are characterized by π-π* transitions within the aromatic ring. researchgate.net The position and intensity of the absorption bands can be influenced by the nature and position of substituents on the pyrrole ring.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. denovix.com Many pyrrole-containing compounds, such as BODIPY dyes, are known to be highly fluorescent. rsc.org The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and environment. For example, the presence of bulky groups like tert-butyl can affect the fluorescence by influencing the planarity of the molecule in the excited state. rsc.org Synchronous fluorescence spectroscopy can be employed to investigate conformational changes in proteins upon binding to ligands, providing information about the local environment of tyrosine and tryptophan residues. sciforschenonline.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects chemical species with unpaired electrons. wikipedia.org It is particularly useful for studying organic and inorganic radicals and transition metal complexes. libretexts.org

In the context of this compound, EPR spectroscopy would be employed to study radical derivatives. For instance, if this compound were to undergo a reaction that generates a radical species, EPR would be the ideal technique to characterize this paramagnetic species. The EPR spectrum provides information about the g-factor and hyperfine interactions, which can help identify the radical and describe the distribution of the unpaired electron within the molecule. libretexts.org For example, EPR has been used to study short-lived radicals generated in starch, where the spectra revealed the presence of different types of radicals based on their mobility. bibliotekanauki.pl

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. springernature.com It is element-specific and can be applied to a wide range of materials, from crystalline solids to amorphous materials and liquids. nih.gov

XAS provides information on the oxidation state, coordination environment, and bond distances of a specific element within a compound. ansto.gov.au The spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov In the study of this compound derivatives, particularly those containing metal atoms, XAS could provide detailed information on the metal's coordination environment and its interaction with the pyrrole ligand. For instance, XAS has been used to investigate the electronic structure and local coordination in Chevrel phase chalcogenides, revealing details about charge transfer and structural anisotropy. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Crystallographic Analysis

For derivatives of this compound, single-crystal X-ray diffraction can resolve ambiguities in their structural conformation. It allows for the determination of the planarity of the pyrrole ring and the steric effects imposed by the tert-butyl group. For example, a crystallographic study of (Z)-2-(tert-butyl)-5-((5-(tert-butyl)-2H-pyrrol-2-ylidene)(mesityl)methyl)-1H-pyrrole revealed its detailed molecular structure, including bond lengths and angles. researchgate.net The data from such analyses are crucial for understanding the structure-property relationships in these compounds.

Interactive Data Table: Crystallographic Data for a this compound Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Reference |

| (Z)-2-(tert-butyl)-5-((5-(tert-butyl)-2H-pyrrol-2-ylidene)(mesityl)methyl)-1H-pyrrole | Orthorhombic | Pbca | 14.8062(2) | 15.8918(2) | 20.0121(3) | 4708.79(11) | 8 | researchgate.net |

Single-Crystal X-ray Diffraction for Stereochemistry and Conformation

Single-crystal X-ray diffraction is a definitive analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For derivatives of this compound, this method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule and the stereochemistry of any chiral centers. The technique is crucial for understanding the steric influence of the bulky tert-butyl group on the pyrrole ring and its substituents.

The analysis of this compound derivatives by X-ray diffraction reveals key conformational features. For instance, in the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, the asymmetric unit contains two symmetry-independent molecules. These two molecules primarily differ in the conformation of their tert-butyl groups, illustrating the rotational flexibility of this substituent around the C-N bond. nih.gov This observation highlights how different solid-state packing environments can influence the final, low-energy conformation of the bulky alkyl group relative to the heterocyclic core.

Crystallographic data for various pyrrole derivatives provide a fundamental basis for understanding their structure-property relationships. The precise atomic coordinates obtained from these studies are invaluable for computational modeling and for rationalizing spectroscopic observations.

Analysis of Dihedral Angles and Molecular Planarity

The planarity of the pyrrole ring is a critical parameter influencing its electronic properties, such as aromaticity and conjugation with substituents. The introduction of a sterically demanding 1-tert-butyl group can potentially induce deviations from planarity. Dihedral angles, which describe the angle between two intersecting planes, are the primary quantitative measure used to assess these structural distortions.

In many substituted pyrrole systems, the five-membered ring retains a high degree of planarity. For example, in a study of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, the non-hydrogen atoms of the core pyrrole and carboxylate groups were found to be roughly planar. However, the positioning of substituents can introduce localized distortions. For derivatives of 1-tert-butyl-1H-pyrrole-2-carbaldehyde, the dihedral angles between the plane of the pyrrole ring and that of the substituent are reported to be in the range of 5–10°.

In more complex chromophoric systems, the influence of the tert-butyl group on planarity is also a key consideration. A study on BODIPY derivatives featuring tert-butyl groups found that these bulky substituents cause very little disruption to the planarity of the core structure. rsc.org The dihedral angles between the two pyrrole rings within the BODIPY core were observed to be very small, typically less than 8°. rsc.org This indicates that the extended π-system remains largely intact despite the presence of the sterically bulky group.

The analysis of these dihedral angles is fundamental to understanding the extent of electronic communication between the pyrrole ring and its appended functional groups, which in turn governs the molecule's chemical reactivity and photophysical properties.

| Compound Type | Ring/Group 1 | Ring/Group 2 | Dihedral Angle (°) | Significance |

| tert-butyl-substituted pyrroles | Pyrrole Ring | Substituent Plane | 5 - 10 | Minor deviation from planarity. |

| tert-butyl substituted BODIPY rsc.org | Pyrrole Ring A | Pyrrole Ring B | < 8 | High degree of planarity in the core. |

| 1-[(4-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole mdpi.com | 2,5-dimethylpyrrole | 4-chlorophenyl | 87.1 | Nearly orthogonal, twisted conformation. |

| 2,4-Diarylpyrrole derivative iucr.org | Pyrrole Plane | Arene Plane | 6.69 | Nearly planar molecule. |

Computational Chemistry and Theoretical Investigations of 1 Tert Butylpyrrole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study 1-tert-butylpyrrole and related compounds, providing valuable information about their fundamental properties. scispace.commpg.de

Elucidation of Electronic Structure and Energetics

DFT calculations are instrumental in determining the electronic structure and energetic properties of this compound. aps.orgrsc.org These calculations provide a detailed picture of the electron density distribution within the molecule, which is crucial for understanding its chemical behavior. scispace.com The theory allows for the calculation of ground state energy and the energies of different conformations, revealing the most stable forms of the molecule. For instance, in related acylpyrroles, DFT calculations have been used to determine the energy differences between syn- and anti-conformers, showing that syn-rotamers are generally more energetically favorable. longdom.org

The energetics of this compound, including its stability and the energy of its molecular orbitals, can be accurately computed. These computational approaches are foundational for understanding the molecule's reactivity and potential for chemical transformations.

Prediction of Spectroscopic Properties

A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental data for validation. nih.gov For this compound and its derivatives, DFT has been used to predict nuclear magnetic resonance (NMR) spectra. thieme-connect.com For example, the chemical shifts in ¹H NMR and ¹³C NMR spectra of 1-tert-butyl-1H-pyrrole-3-carbaldehyde have been reported based on experimental data, which can be corroborated by DFT calculations. thieme-connect.com The complete ¹H NMR spectral analysis of complex molecules has been achieved through a combination of experimental techniques and computational analysis, demonstrating the power of these predictive methods. nih.gov

Furthermore, DFT calculations can aid in the interpretation of other types of spectra, such as infrared (IR) and circular dichroism (CD) spectra. longdom.orgnih.gov For instance, in the study of Ni(II) and Pd(II) pyrrole-imine chelates, induced CD spectra for the protein-bound ligands were simulated using hybrid QM:MM TD-DFT methods to delineate the binding site. mdpi.com

Mechanistic Studies through Quantum Chemical Computations

Quantum chemical computations provide a powerful lens through which to examine the intricate details of chemical reactions. These methods allow for the exploration of reaction pathways and the prediction of molecular reactivity, offering insights that are often difficult to obtain through experimental means alone. nih.gov

Reaction Pathway Analysis (e.g., Pyrrole-Ozone Reactions)

Quantum chemical computations have been employed to analyze the reaction pathways of pyrroles with various reactants, such as ozone. rsc.org These studies are crucial for understanding the degradation mechanisms of such compounds in different environments. researchgate.net For the reaction of pyrrole (B145914) with ozone, computational studies have investigated the formation of cyclic adducts and subsequent bond cleavage. rsc.org The use of specific density functionals, like LC-ωPBE, has been noted for its accuracy in reproducing gas phase barrier heights for ozone reactions. rsc.org

These computational explorations can generate complex chemical reaction networks, identifying numerous potential compounds and reactions, and help in evaluating product formation kinetics through microkinetic modeling. chemrxiv.org While direct studies on this compound are not extensively detailed in the provided results, the methodologies applied to pyrrole itself are directly transferable and essential for understanding how the tert-butyl group might influence the reaction pathways. rsc.orgnih.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. numberanalytics.comwikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and symmetry of these orbitals determine the feasibility and outcome of a chemical reaction. ethz.chimperial.ac.uk

FMO theory is used to predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net For a molecule like this compound, the HOMO would indicate the regions most susceptible to attack by electrophiles, while the LUMO would highlight the areas prone to nucleophilic attack. The interaction between the HOMO of one reactant and the LUMO of another is a key factor in various reactions, including cycloadditions. ethz.chnumberanalytics.com The principles of FMO theory are widely applied to understand pericyclic reactions, photochemical reactions, and to design new chemical reactions and catalysts. numberanalytics.comnumberanalytics.com

Molecular Modeling and Docking Analysis for Ligand-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com These methods are particularly valuable in medicinal chemistry for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like a protein receptor. nih.govrsc.orgpomics.com

The process involves creating a three-dimensional model of the ligand and the receptor and then computationally exploring the possible binding modes. pomics.com The results of docking studies are often scored based on the calculated binding energy, which provides an estimate of the binding affinity. pomics.com For instance, docking studies on new fused 1H-pyrroles have been conducted to understand their interaction with targets like EGFR and CDK-2. nih.gov This type of analysis can identify key amino acid residues within the receptor's binding site that are crucial for the interaction. rsc.org

While specific docking studies involving this compound as a ligand were not found in the search results, the methodologies are broadly applicable. harvard.edufrontiersin.orgnih.gov Computational analysis of ligand-receptor interactions can provide insights into the potential biological activity of compounds and guide the design of new molecules with desired therapeutic properties. nih.govfrontiersin.org

Applications of 1 Tert Butylpyrrole and Its Derivatives in Specialized Research Fields

Building Blocks in Complex Organic Synthesis

1-tert-Butylpyrrole serves as a versatile building block in the intricate field of organic synthesis. Its unique structure, featuring a sterically bulky tert-butyl group on the nitrogen atom of the pyrrole (B145914) ring, influences its reactivity and directs the course of various chemical transformations. vulcanchem.com This characteristic makes it a valuable precursor for constructing more complex molecular architectures, particularly polycyclic aromatic compounds and other nitrogen-containing heterocycles.

Porphyrins are a class of naturally occurring and synthetically important polycyclic aromatic compounds composed of four modified pyrrole subunits linked by methine bridges. wikipedia.org While pyrrole itself is the fundamental building block of porphyrins, substituted pyrroles are crucial for creating a diverse range of porphyrin derivatives with tailored electronic and steric properties.

Research has demonstrated that meso-tetra(tert-butyl)porphyrin can be synthesized and subsequently de-tert-butylated to produce the parent porphyrin, porphine (B87208). researchgate.net This process involves the treatment of the tert-butylated porphyrin with sulfuric acid in 1-butanol (B46404) at elevated temperatures, affording porphine in good yields. researchgate.net This indirect route highlights the utility of the tert-butyl group as a temporary directing and stabilizing group that can be removed to yield the unsubstituted macrocycle. The synthesis of porphyrins often begins with the condensation of pyrrole or its derivatives with aldehydes. wikipedia.org The tert-butyl group in this compound can influence the regioselectivity of these condensation reactions, although specific examples focusing solely on this compound in this context are not extensively detailed in the provided search results.

Furthermore, derivatives of this compound are utilized in the synthesis of other complex polycyclic aromatic hydrocarbons. For instance, N-doped heptalene-containing polycyclic aromatic hydrocarbons have been synthesized using precursors derived from this compound. thieme-connect.de These complex structures exhibit unique electronic and geometric properties, and the tert-butyl group plays a role in influencing their solubility and solid-state packing. thieme-connect.de

The reactivity of the this compound ring system allows for its use as a starting material in the synthesis of various other nitrogen-containing heterocycles. The presence of the tert-butyl group can sterically direct subsequent reactions, such as electrophilic substitutions, to specific positions on the pyrrole ring. vulcanchem.com

For example, 1-tert-butyl-1H-pyrrole-2-carbaldehyde, a derivative of this compound, serves as a key intermediate. This aldehyde can be prepared via the Vilsmeier-Haack formylation of this compound. The aldehyde group can then be subjected to a variety of chemical transformations, such as oxidation to a carboxylic acid or reduction to a primary alcohol, providing pathways to a range of substituted pyrrole derivatives. These derivatives can, in turn, be used in the synthesis of more complex heterocyclic systems.

Moreover, this compound can participate in cycloaddition reactions and other multicomponent coupling processes to form diverse heterocyclic structures. For example, N,N′-di-tert-butyl-1H-pyrrole-2,3-diamines can be synthesized through a multicomponent coupling of isocyanides, an amine, and an alkyne, catalyzed by a titanium complex. thieme-connect.de Additionally, the use of N-tert-butanesulfinyl imines, which are not directly derived from this compound but share the tert-butyl motif, has proven successful in the enantioselective synthesis of various nitrogen-containing heterocycles, including alkaloids and other biologically active compounds. beilstein-journals.org

Precursors for Polycyclic Aromatic Compounds (e.g., Porphyrins)

Ligand Chemistry and Coordination Complexes

The nitrogen atom in the pyrrole ring of this compound and its derivatives can act as a donor atom, allowing these compounds to function as ligands in coordination chemistry. The steric and electronic properties imparted by the tert-butyl group can significantly influence the structure, stability, and reactivity of the resulting metal complexes.

This compound and its derivatives are employed in the synthesis of a variety of pyrrole-based ligands for transition metal complexes. The tert-butyl group can enhance the lipophilicity of the resulting ligands, which can be advantageous for certain catalytic applications. vulcanchem.com

For example, Schiff base derivatives of 2-acetylpyrrole, which can be conceptually linked to this compound through functional group transformations, have been used to form complexes with transition metals like copper(II) and nickel(II). acs.org The steric bulk of substituents on the imine nitrogen, which could include a tert-butyl group, influences the geometry and stability of the resulting complexes. acs.org

Furthermore, pyrrole-2-carbaldehydes, including the 1-tert-butyl substituted variant, are valuable precursors for creating more elaborate ligand scaffolds. vulcanchem.com These aldehydes can be reacted with amines to form imine-containing ligands, which can then coordinate to metal centers. The formyl group itself can also participate in metal binding. vulcanchem.com Research has explored the synthesis of new pyrrole-based ligands for first-row transition metal complexes, although specific examples detailing the direct use of this compound were not the primary focus of the provided search results. researchgate.net

Coordination complexes derived from this compound and its derivatives have shown significant promise in the field of catalysis. The unique steric and electronic environment created by the ligands can tune the activity and selectivity of the metal center.

In a related context, deprotonated 2,5-di-tert-butylpyrrole has been used to synthesize a chromium complex that acts as a self-activating catalyst for ethene trimerization. uva.nl Titanium imido complexes have also been investigated as catalysts for alkyne trimerization, where the catalytic cycle involves the elimination of a pyrrole molecule. nih.gov

Table 1: Applications of this compound Derivatives in Catalysis

| Catalyst System | Application | Role of Pyrrole Derivative |

|---|---|---|

| Chromium compound, this compound, alkyl metal, halide | Ethylene trimerization to 1-hexene | Ligand modifying the chromium center |

| Chromium complexes with iminophosphine ligands | Ethylene tri-/tetramerization | Ligand framework influencing activity and selectivity |

| Deprotonated 2,5-di-tert-butylpyrrole with CrCl3(THF)3 | Ethene trimerization | Precursor to the active catalyst |

Synthesis of Pyrrole-Based Ligands for Transition Metal Complexes

Advanced Materials Research

The incorporation of this compound and its derivatives into larger molecular frameworks can lead to the development of advanced materials with unique properties. The steric bulk of the tert-butyl group can influence the solid-state packing of molecules, preventing close π-π stacking and potentially leading to materials with interesting optical or electronic characteristics.

Derivatives of this compound have been investigated as precursors for high-energy materials. For example, a 2023 study reported that 3,4-dinitro-1-tert-butylpyrrole exhibits a high detonation velocity while having lower sensitivity to impact compared to TNT. vulcanchem.com

In the realm of functional organic materials, N-doped azulene (B44059) and heptalene (B1236440) derivatives have been synthesized using this compound-based precursors. thieme-connect.de These compounds possess twisted polycyclic aromatic structures and exhibit distinct photophysical and electrochemical properties. The tert-butyl group in these systems enhances solubility and influences the molecular packing in the solid state. thieme-connect.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-tert-Butyl-1H-pyrrole-2-carbaldehyde |

| 2,5-di-tert-butylpyrrole |

| 2-acetylpyrrole |

| 3,4-dinitro-1-tert-butylpyrrole |

| meso-tetra(tert-butyl)porphyrin |

| N,N′-di-tert-butyl-1H-pyrrole-2,3-diamines |

| Porphine |

| TNT (Trinitrotoluene) |

| 1-hexene |

| 1-octene |

| Ethylene |

| Sulfuric acid |

| 1-butanol |

| Chromium |

| Titanium |

| Copper(II) |

| Nickel(II) |

| Alkyl metal |

| Halide |

| Iminophosphine |

| Isocyanide |

| Alkyne |

| N-tert-butanesulfinyl imines |

| N-doped azulene |

| N-doped heptalene |

| Vilsmeier reagent |

| Aldehyde |

| Carboxylic acid |

| Primary alcohol |

| Schiff base |

| Imine |

| Formyl group |

| Pyrrole |

| Polycyclic aromatic compounds |

| Nitrogen-containing heterocycles |

| Ligand |

| Coordination complex |

| Transition metal |

| Catalyst |

| Trimerization |

| High-energy materials |

| Functional organic materials |

| Photophysical properties |

| Electrochemical properties |

| π-π stacking |

| Lipophilicity |

| Steric bulk |

| Regioselectivity |

| Enantioselective synthesis |

| Alkaloids |

| Biologically active compounds |

| Detonation velocity |

| Impact sensitivity |

| Solid-state packing |

| Solubility |

| Catalytic activity |

Role in Developing Materials with Specific Electronic or Optical Properties

This compound and its derivatives are instrumental in the development of materials with tailored electronic and optical properties, primarily through their use in conducting polymers and fluorescent dyes.

The incorporation of a tert-butyl group onto the pyrrole nitrogen alters the electronic properties of the monomer, which in turn influences the characteristics of the resulting polymer. While the bulky tert-butyl group can lead to lower conductivity in the resulting polymer compared to unsubstituted polypyrrole, it enhances the solubility of the polymer. researchgate.net This improved processability is crucial for applying these materials in various electronic devices. researchgate.netwikipedia.org The synthesis of these conducting polymers can be achieved through chemical or electrochemical polymerization methods. paperpublications.org In these processes, the pyrrole monomers are coupled, often through an oxidative mechanism, to form a conjugated polymer backbone responsible for electrical conductivity. wikipedia.org

Furthermore, the introduction of different functional groups to the this compound core allows for the fine-tuning of optical properties. For example, BODIPY (boron-dipyrromethene) dyes containing a tert-butyl group have been studied for their fluorescence characteristics. The position of the tert-butyl group on the BODIPY core is critical in determining the fluorescence quantum yield. rsc.org While bulky groups can enhance fluorescence by preventing aggregation, a meso-tert-butyl-BODIPY derivative was found to exhibit low fluorescence. rsc.org In another study, novel blue pyrrole derivatives were synthesized for use in image sensor color filters, demonstrating enhanced thermal and optical stability compared to commercial dyes. mdpi.com

Table 1: Optical Properties of a this compound-based OLED

| Property | Value |

|---|---|

| Maximum Emission Wavelength (λmax) | 615 nm |

| CIE Coordinates | (0.62, 0.38) |

| Turn-on Voltage | 3.5 V |

| Maximum Luminance | 43,400 cd/m² |

| Luminance Efficiency | 6.46 cd/A |

| Power Efficiency | 2.04 lm/W |

| External Quantum Efficiency | 3.27% |

Data pertains to a device with OJ2 dye (a derivative containing a 2-tert-butyl-4H-pyran moiety) doped at 1% in Alq3. rsc.org

Precursors for High Energy Materials

This compound serves as a crucial starting material in the synthesis of high-nitrogen energetic materials. The tert-butyl group acts as a protecting group for the nitrogen atom, allowing for controlled nitration of the pyrrole ring to produce highly nitrated derivatives. These derivatives are precursors to advanced energetic materials with high thermal stability and low sensitivity to impact and friction. chemistry-chemists.comresearchgate.net

Research has shown that nitrated derivatives of this compound exhibit promising energetic properties. For instance, 3,4-dinitro-1-tert-butylpyrrole has a detonation velocity comparable to that of TNT but with lower impact sensitivity. vulcanchem.com More advanced materials, such as 1-methyl-2,3,4,5-tetranitropyrrole, which can be synthesized from a this compound precursor, have been identified as potential melt-castable high-energy materials with performance characteristics superior to TNT and comparable to RDX. researchgate.netchemrxiv.org

The development of energetic salts is another area where this compound derivatives are relevant. By creating salts of these nitrated pyrroles, researchers can fine-tune properties such as density, thermal stability, and detonation performance. sioc-journal.cnrsc.org The goal is to create energetic materials that offer a good balance between high performance and low sensitivity, making them safer to handle and store. researchgate.netnsf.govmdpi.com

Table 2: Energetic Properties of this compound Derivatives

| Compound | Detonation Velocity (m/s) | Key Feature |

|---|---|---|

| 3,4-dinitro-1-tert-butylpyrrole | 7,200 | Lower impact sensitivity than TNT. vulcanchem.com |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-tert-butyl-2,3,4-trinitropyrrole |

| 1-methyl-2,3,4,5-tetranitropyrrole |

| 2,3,4,5-tetranitropyrrole |

| 2,3,4-trinitropyrrole |

| 3,4-dinitro-1-tert-butylpyrrole |

| Aluminum tris(8-hydroxyquinolinate) |

| RDX |

Future Research Directions and Emerging Areas

Development of Novel and Green Synthetic Methodologies

The synthesis of 1-tert-butylpyrrole and its derivatives is undergoing a paradigm shift towards more environmentally benign and efficient methods. Traditional synthetic routes, such as the Paal-Knorr synthesis, often necessitate harsh reaction conditions. organic-chemistry.org Current research is focused on overcoming these limitations by exploring greener alternatives.

Recent advancements include the development of one-pot, multi-component reactions that offer high yields and streamlined processes. organic-chemistry.org For instance, a novel one-pot, three-component synthesis of 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives has been achieved in water at room temperature, showcasing a sustainable approach that minimizes energy consumption and avoids organic solvents. organic-chemistry.org Microwave-assisted synthesis is also emerging as a sustainable and eco-friendly method, offering faster reaction times, higher yields, and improved purity compared to conventional techniques. researchgate.net

Furthermore, the use of heterogeneous catalysts, including nanoparticles and metal salts, is gaining traction for the green synthesis of bioactive pyrroles in one-pot multi-component reactions. nih.gov These catalytic methods often involve the consolidation of reactants like dialkylacetylenedicarboxylates, dicarbonyl compounds, and amines to produce biologically relevant pyrroles. nih.gov The development of an environmentally benign two-step process for synthesizing N-methyltetranitropyrrole, utilizing a metal nitrate/sulfuric acid nitrating reagent, highlights a move away from harsher traditional nitration methods. chemrxiv.org

| Synthetic Approach | Key Features | Compound Class | Reference |

| One-pot, three-component reaction | Aqueous medium, room temperature | 2-Alkyl-5-aryl-(1H)-pyrrole-4-ols | organic-chemistry.org |

| Microwave-assisted synthesis | Faster reactions, higher yields, improved purity | Pyrrole (B145914) derivatives | researchgate.net |

| Heterogeneous catalysis | Nanoparticles, metal salts, one-pot reactions | Bioactive pyrroles | nih.gov |

| Modified nitration | Metal nitrate/sulfuric acid reagent | N-methyltetranitropyrrole | chemrxiv.org |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The steric bulk of the tert-butyl group in this compound significantly influences its reactivity, often leading to unique and sometimes unexpected outcomes in chemical transformations. Future research will likely focus on further exploring and harnessing these steric and electronic effects to control reaction selectivity.

The positional selectivity in electrophilic substitution reactions of N-substituted pyrroles is a key area of investigation. While pyrrole itself typically undergoes α-substitution, the presence of a bulky tert-butyl group can favor β-substitution. researchgate.netumich.edu For example, in formylation reactions, the N-tert-butyl group directs the substitution to the β-position, with the α:β ratio of products being highly dependent on the N-alkyl substituent. umich.edu Quantum chemical calculations have been employed to understand the factors governing this selectivity, suggesting that steric factors and charges on the ring atoms play a crucial role. researchgate.net

Recent studies have also uncovered unusual reaction pathways. For instance, the reaction of di-tert-butylpyrrole in a carbon atom insertion reaction to form pyridines proceeded to the typical meta isomer, while other pyrrole derivatives yielded unusual ortho and para isomers, highlighting the subtle interplay of substituents in directing reaction outcomes. acs.org The development of site-selective C-H functionalization reactions, often mediated by catalysts or directing groups, represents a powerful strategy for accessing specific isomers that would otherwise be difficult to obtain. beilstein-journals.org

Integration of Advanced Spectroscopic and Computational Techniques

The comprehensive characterization of this compound and its derivatives relies heavily on the integration of advanced spectroscopic and computational methods. These tools provide deep insights into the molecular structure, electronic properties, and dynamic behavior of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. For instance, in a study of N-alkyl-substituted pyrroles, 1H NMR measurements were used to identify and characterize a dimeric species formed from N-(tert-butyl)pyrrole. researchgate.net The chemical shifts observed in ¹H and ¹³C NMR spectra provide valuable information about the electronic environment within the molecule. vulcanchem.com

Computational studies, often employing density functional theory (DFT) and ab initio methods, are increasingly used to complement experimental findings. researchgate.net These calculations can predict molecular geometries, electronic properties, and reaction pathways, offering a deeper understanding of the factors that control reactivity and selectivity. researchgate.netacs.org For example, computational investigations into the carbon atom insertion reaction of pyrroles helped to elucidate the mechanism behind the formation of unusual regioisomers. acs.org The combination of spectroscopic data with in silico methods is also proving powerful in studying the interactions of pyrrole-based compounds with biological macromolecules like human serum albumin. nih.gov

Expanding Applications in Functional Materials and Supramolecular Chemistry

The unique properties of this compound and its derivatives make them promising candidates for applications in functional materials and supramolecular chemistry. The steric bulk of the tert-butyl group can be strategically employed to influence the packing and intermolecular interactions of molecules in the solid state.

In the realm of materials science, derivatives of this compound are being investigated as precursors for high-energy materials. For example, 3,4-dinitro-1-tert-butylpyrrole has been studied as a potential insensitive munition. vulcanchem.com The introduction of the tert-butyl group can also be used to tune the photophysical properties of fluorescent dyes like BODIPYs. rsc.org

Supramolecular chemistry explores the non-covalent interactions that govern molecular assembly. The tert-butyl group can play a crucial role in directing the formation of specific supramolecular structures. For instance, the steric and electronic effects of the tert-butyl group influence the formation of supramolecular assemblies. Research in this area includes the synthesis of calix pyrroles, where the reaction of ketones with pyrrole is catalyzed by heterogeneous acids to create macrocyclic structures with potential applications in host-guest chemistry. researchgate.net The ability of pyrrole-containing molecules to form hydrogen-bonded dimers and networks is also a key aspect of their supramolecular behavior. researchgate.net

| Application Area | Example Compound/System | Key Feature/Property | Reference |

| High-Energy Materials | 3,4-Dinitro-1-tert-butylpyrrole | Insensitive munition precursor | vulcanchem.com |

| Fluorescent Dyes | meso-tert-butylBODIPY | Altered photophysical properties | rsc.org |

| Supramolecular Assemblies | Calix pyrroles | Macrocyclic host structures | researchgate.net |

| Hydrogen-Bonded Networks | Keto-substituted pyrroles | Formation of dimers and 1-D chains | researchgate.net |

Q & A

Q. Key Considerations :

- Avoid over-alkylation by controlling stoichiometry.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Basic: How can researchers characterize this compound using spectroscopic and chromatographic methods?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for pyrrole ring protons (δ 6.0–7.0 ppm) and tert-butyl group protons (δ 1.2–1.4 ppm) .

- ¹³C NMR : Confirm tert-butyl carbon signals at δ 28–30 ppm (CH₃) and δ 65–70 ppm (quaternary C) .